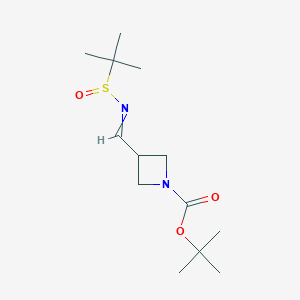

tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate

Description

tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate is a chiral azetidine derivative characterized by a tert-butyl carbamate group and a tert-butylsulfinyl imine substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, while the sulfinyl imine group introduces stereochemical complexity, making it valuable in asymmetric synthesis and medicinal chemistry. Its tert-butyl carbamate moiety enhances solubility in organic solvents, facilitating purification and handling.

Properties

Molecular Formula |

C13H24N2O3S |

|---|---|

Molecular Weight |

288.41 g/mol |

IUPAC Name |

tert-butyl 3-(tert-butylsulfinyliminomethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-10(9-15)7-14-19(17)13(4,5)6/h7,10H,8-9H2,1-6H3 |

InChI Key |

GDNNMZSPWRBPKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C=NS(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl bromide or tert-butyl chloride under basic conditions.

Sulfinyl-imino Moiety Addition: The sulfinyl-imino group is added through reactions involving sulfinamides and aldehydes or ketones.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Additions to the Sulfinylimine Group

The sulfinylimine moiety (N=S=O) serves as a key reactive site for stereoselective nucleophilic additions. The chiral tert-butylsulfinyl group directs nucleophiles to specific faces of the imine via cyclic or acyclic transition states :

Example Reaction Pathway :

-

Nucleophile (e.g., Grignard reagent) attacks the imine carbon.

-

Sulfinyl group stabilizes the transition state via partial negative charge delocalization .

-

Stereoselectivity arises from the tert-butyl group’s equatorial positioning in cyclic TS .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form nitrogen-containing heterocycles. A notable example is aziridine synthesis :

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Dichloromethylsilane | NaHMDS, DMF, −78°C | Enantiopure aziridines | 75% |

| Bromoform | NaHMDS, THF, HMPA | α-Tribromomethylamines | 65% |

Mechanistic Insights :

-

Step 1 : Deprotonation of bromoform generates a carbanion.

-

Step 2 : Nucleophilic attack on the sulfinylimine carbon forms an amide intermediate.

-

Step 3 : Intramolecular cyclization eliminates HBr, yielding aziridines .

Coupling Reactions

The azetidine ring’s aminomethyl derivatives enable coupling with carboxylic acids or heterocycles :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Amide bond formation | EDCI/HOBt, DMF, RT | Dibenzothiazepine-azetidine conjugates | 61% |

| Thienopyrimidine coupling | DIPEA, THF, 70°C | Thienopyrimidine-azetidine hybrids | 81.9% |

Example Protocol :

-

Activate carboxylic acid with EDCI/HOBt in DMF.

-

React with tert-butyl 3-(aminomethyl)azetidine-1-carboxylate under argon.

Stereochemical Control and Auxiliary Removal

The tert-butylsulfinyl group acts as a chiral auxiliary, enabling enantioselective synthesis:

-

Cleavage : Treatment with HCl removes the sulfinyl group, yielding chiral amines without racemization .

-

Recovery : Sulfinyl chloride byproducts can be recycled using ethanol and chiral bases (e.g., quinine) .

Comparative Reactivity Insights

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate :

General Information

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidine derivatives. It features a tert-butyl group, a sulfinyl imine moiety, and a carboxylate functional group.

Potential Applications

- Medicinal Chemistry Research: Its structure suggests potential applications in pharmaceuticals due to its unique chemical properties. The diverse functional groups and structural characteristics make it a valuable candidate for further research in medicinal chemistry and related fields.

- Pharmaceutical Development: tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate is a key intermediate in pharmaceutical synthesis, particularly in developing drugs targeting neurological disorders .

- Organic Synthesis: It can be employed in organic chemistry for constructing complex molecules, providing a versatile building block for researchers in medicinal chemistry .

- Biochemical Research: The compound is used in studies related to enzyme inhibition and receptor binding, aiding in the understanding of biochemical pathways .

- Material Science: It finds applications in the development of new materials, particularly in creating polymers with specific properties for industrial use .

- Analytical Chemistry: Researchers utilize this compound in analytical methods to improve the detection and quantification of related substances in various samples .

Reactions

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate can participate in various chemical reactions:

- Reacts with nucleophiles in electrophilic addition, with the tert-butanesulfinyl group acting as a chiral auxiliary .

- Can be used in asymmetric synthesis of amines .

- Can be utilized as a protecting group. On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .

These reactions often require specific conditions such as temperature control, solvent selection, and pH adjustments to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for this compound primarily revolves around its ability to interact with biological targets through its functional groups:

- Binding Affinity: It can bind to specific enzymes or receptors, modulating their activity.

- Inhibition: It can inhibit certain enzymatic pathways, affecting cellular processes.

- Receptor Modulation: It can act as an agonist or antagonist, influencing cell signaling pathways.

Table: Applications of Azetidine Derivatives

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The sulfinyl-imino moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following table highlights key azetidine derivatives with structural similarities to the target compound:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate | N/A | C₁₆H₂₈N₂O₃S | 328.47 (calculated) | tert-butylsulfinyl iminomethyl |

| tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate | 1228581-12-1 | C₁₀H₁₈FNO₂ | 215.26 | Fluoromethyl |

| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 | C₁₀H₁₈BrNO₂ | 264.16 | Bromoethyl |

| tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | 1126650-66-5 | C₁₀H₁₈FNO₃ | 231.26 | Fluoro, hydroxymethyl |

Key Observations :

- Substituent Effects : The tert-butylsulfinyl imine group in the target compound introduces a chiral sulfur center, enhancing stereoselectivity in reactions compared to halogenated analogs like the fluoromethyl or bromoethyl derivatives .

- Molecular Weight : The target compound has a higher molecular weight (328.47 g/mol) due to the bulky tert-butylsulfinyl group, whereas bromoethyl and fluoromethyl analogs are lighter (~215–264 g/mol) .

- Solubility and Lipophilicity : The tert-butyl carbamate group common to all compounds improves lipophilicity (predicted log P ~2.5–3.0), but the sulfinyl imine may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., 1126650-66-5) .

Physicochemical and Bioactivity Comparisons

Data from for tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS:1420859-80-8) provide a benchmark for azetidine derivatives:

- Hydrogen Bonding: Bromoethyl analog has 2 hydrogen bond acceptors and 0 donors, similar to the target compound.

- TPSA (Topological Polar Surface Area) : ~38 Ų, typical for carbamate-containing azetidines.

- GI Absorption : High (predicted), likely shared by the target compound due to tert-butyl carbamate’s membrane permeability .

Biological Activity

tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug design. This article provides a comprehensive review of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an azetidine ring, and a sulfinyl imine moiety. Its molecular formula is , which highlights the presence of nitrogen and sulfur atoms that may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the use of tert-butyl sulfinamide as a chiral auxiliary in asymmetric synthesis, which enhances the yield of the desired product while minimizing by-products .

Antimicrobial Activity

Research indicates that compounds containing azetidine rings often exhibit antimicrobial properties. A study demonstrated that derivatives of azetidine have shown activity against various bacterial strains, suggesting that this compound may possess similar activity .

Anticancer Potential

The sulfinamide group in the compound has been linked to anticancer activity. A case study highlighted that sulfinamides can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve the modulation of signaling pathways related to cell growth and survival .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Studies on related compounds have shown that azetidine derivatives can act as inhibitors for various enzymes involved in metabolic pathways, which could be relevant for developing treatments for metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The sulfinamide moiety is essential for biological activity, as it can participate in hydrogen bonding with target enzymes or receptors .

| Feature | Impact on Activity |

|---|---|

| Tert-butyl Group | Increases lipophilicity and stability |

| Azetidine Ring | Provides structural rigidity |

| Sulfinamide Moiety | Essential for enzyme interaction |

Case Studies

- Antimicrobial Efficacy : A derivative of the compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies showed that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent anticancer properties .

- Enzyme Interaction : The compound was evaluated for its ability to inhibit acetylcholinesterase, showing promising results that warrant further exploration in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step strategies, including protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group and introduction of the tert-butylsulfinyl imine moiety. Key steps:

- Protection : Use Boc-anhydride under basic conditions (e.g., DMAP or TEA) to protect the azetidine nitrogen .

- Imination : Employ tert-butylsulfinamide in the presence of a dehydrating agent (e.g., molecular sieves) to form the (E)-imine configuration. Control reaction temperature (0–25°C) to minimize racemization .

- Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., dichloromethane/hexane) to isolate the stereoisomerically pure product .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of the imine group?

- Methodological Answer :

- NMR : H and C NMR to confirm the imine bond presence (δ ~8.5 ppm for imine proton). NOESY/ROESY experiments distinguish (E) vs. (Z) configurations by spatial interactions between the sulfinyl group and azetidine protons .

- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis (e.g., tert-butylsulfinyl derivatives often form stable crystals in ethyl acetate/hexane) .

- CD Spectroscopy : For chiral sulfinyl groups, circular dichroism can confirm absolute configuration .

Q. What are the recommended safety protocols when handling this compound based on its GHS classification?

- Methodological Answer :

- Hazards : Acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the tert-butylsulfinyl group influence the compound’s reactivity in subsequent derivatization reactions?

- Methodological Answer :

- Chiral Induction : The sulfinyl group acts as a chiral auxiliary, directing nucleophilic additions (e.g., Grignard reagents) to specific faces of the imine. This is critical for asymmetric synthesis of β-amino alcohols .

- Acid Sensitivity : The sulfinyl imine is stable under mild acidic conditions (pH 4–6) but hydrolyzes in strong acids (e.g., HCl/MeOH), enabling controlled deprotection .

- Coordination Chemistry : The sulfinyl oxygen can coordinate to metal catalysts (e.g., Pd or Cu), enabling cross-coupling reactions without racemization .

Q. What strategies resolve contradictory data between computational simulations and experimental spectroscopic results?

- Methodological Answer :

- Validation : Cross-check computational models (DFT or MD simulations) with multiple experimental techniques (e.g., IR for vibrational modes, N NMR for imine tautomerism) .

- Solvent Effects : Account for solvent polarity in simulations; discrepancies often arise from implicit vs. explicit solvent models .

- Crystallographic Refinement : Use X-ray data to refine force fields in computational studies, improving accuracy of bond angles and torsional parameters .

Q. How can the azetidine ring’s conformation impact the compound’s biological activity in drug discovery?

- Methodological Answer :

- Ring Strain : Azetidine’s 4-membered ring introduces torsional strain, enhancing binding affinity to targets like kinases or GPCRs compared to larger ring systems .

- Bioisosterism : The azetidine-carboxylate group can replace piperidine or pyrrolidine in lead compounds to improve metabolic stability and reduce off-target interactions .

- SAR Studies : Modify the 3-position substituent (e.g., fluorination or hydroxymethyl groups) to optimize pharmacokinetics while retaining the imine’s hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.